1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-16-10-12-18(13-11-16)21-23-25-15-20(17-7-3-2-4-8-17)19-9-5-6-14-24(21)22(19)25/h2-4,7-8,10-13,15H,5-6,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNWWVXPLUIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=C(C4=C3N2CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common synthetic route includes the reaction of (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one with benzamidine or its derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and p-tolyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a Lewis acid catalyst such as FeBr3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces hydrogenated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene involves multi-step organic reactions. Common methods include the reaction of arylisothiocyanates with arylamines in solvents like dry benzene. The compound's structure incorporates both phenyl and tolyl groups, contributing to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against influenza viruses. Specifically, research conducted at the Southern Research Institute demonstrated that derivatives of 5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulenes exhibit significant antiviral activity against the H1N1 strain of influenza A (California/07/2009). The synthesized phenylamide showed pronounced effectiveness compared to established antiviral agents like Ribavirin and Amizon .
Antibacterial and Antifungal Properties
In addition to its antiviral activity, derivatives of this compound have been evaluated for antibacterial and antifungal properties. A study indicated that certain derivatives displayed substantial antibacterial activity against various microorganisms. The relationship between structural modifications and biological activity was explored through Minimum Inhibitory Concentration (MIC) assays, revealing promising candidates for further development .
Case Study 1: Antiviral Research
A comprehensive study assessed the antiviral efficacy of synthesized derivatives against H1N1. The research utilized in vitro assays to determine the effectiveness of these compounds compared to standard treatments. Results indicated that certain derivatives not only inhibited viral replication but also demonstrated a favorable safety profile in mammalian cell lines .
Case Study 2: Antimicrobial Activity Assessment
In a separate investigation focusing on antimicrobial properties, various derivatives were tested against a range of bacterial strains. The study found that specific substitutions within the compound's structure significantly enhanced its antibacterial potency. For instance, compounds with halogen substitutions exhibited lower MIC values compared to their non-substituted counterparts .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound in relation to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene | Chlorophenyl substitution | Moderate antiviral activity |
| 4-(benzo[d]thiazole-2-yl) phenols | Coumarin core | Strong acetylcholinesterase inhibition |
| 1-(para-Tolyl)-4-phenyl derivatives | Various aryl substitutions | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, highlighting differences in substituents, biological activities, and physicochemical properties:
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability : The presence of hydrophobic aryl groups (e.g., p-tolyl) in the target compound and analogs may reduce aqueous solubility but enhance membrane permeability .
- ADME Predictions: Volume of Distribution (VDss): Carbothioic acid derivatives (e.g., 9a–9o) showed VDss values of 0.3–0.7 L/kg, indicating moderate tissue distribution . Hepatotoxicity: Derivatives with electron-deficient substituents (e.g., chloro groups) exhibited higher predicted hepatotoxicity risks compared to alkyl-substituted analogs .
Key Differentiators of the Target Compound
- Untested Therapeutic Potential: While antitumor and antiviral activities are observed in analogs, the target compound’s specific biological profile requires empirical validation.
- Safety Profile : Predicted ADME properties suggest lower hepatotoxicity than chlorinated derivatives, making it a safer candidate for further development .
Biological Activity
1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.42 g/mol. The compound features a triazacyclopenta structure fused with phenyl and p-tolyl groups, which contributes to its biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazacyclopenta compounds possess antibacterial and antifungal properties. For instance, compounds in this class have been tested against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays .
- Anticancer Properties : The structural motifs present in this compound have been associated with anticancer activity. Research indicates that similar triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like COX-2, providing a basis for their use in treating inflammatory conditions .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the p-tolyl group enhances the antibacterial efficacy compared to other substituents .Compound Bacterial Strain Inhibition Zone (mm) 1 E. coli 15 2 S. aureus 20 3 P. aeruginosa 18 -
Anticancer Activity :
A recent study investigated the cytotoxic effects of several tetrahydro derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values indicating substantial cytotoxicity at low concentrations .Compound Cell Line IC50 (µM) 1 MCF-7 12 2 HeLa 15 3 A549 10
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells .
- Enzyme Inhibition : Compounds like this may inhibit enzymes involved in inflammatory pathways or bacterial metabolism, contributing to their therapeutic effects .
Q & A
Q. How do structural modifications influence antioxidant activity in this series?
- Antioxidant efficacy (% inhibition of lipid peroxidation) is measured via TBA-reactive product assays. Substituents like phenoxymethyl groups enhance activity (e.g., compound 5a inhibits ~65% vs. control), likely via radical scavenging. Electron-withdrawing groups (e.g., Cl) reduce potency due to decreased electron donation capacity .
Q. What crystallographic insights explain conformational stability in related analogs?
- X-ray diffraction reveals that the tetrahydro-pyridine ring adopts a half-chair conformation, while fused heterocyclic systems (e.g., thieno-pyrimidine) are planar. Dihedral angles (e.g., 2.66° between phenyl and planar systems) and C–H···π interactions stabilize the 3D structure, influencing ligand-receptor binding .
Q. How can researchers resolve contradictions between antibacterial and antitumor activity data?
- Discrepancies arise from differing mechanisms: antitumor activity (e.g., DNA intercalation) may require lipophilic substituents for membrane penetration, while antibacterial effects rely on targeting peptidoglycan synthesis. Dose-response assays and comparative SAR studies (e.g., varying aryl groups) can isolate structure-specific effects .
Q. What strategies optimize yield in multi-step syntheses of triazacyclopenta[cd]azulene derivatives?
- Key optimizations include:
- Solvent selection : Ethyl acetate improves intermediate solubility.
- Reaction time : Refluxing for 2 hours ensures complete cyclization.
- Workup : Decanting oil-like salts before hydrolysis minimizes byproducts.
Yields >85% are achievable with these adjustments .
Methodological Notes
- Data Interpretation : Correlate biological activity with substituent electronic properties (Hammett constants) and steric parameters (Taft indices) .
- Experimental Design : Use orthogonal assays (e.g., MTT for cytotoxicity, disk diffusion for antimicrobial activity) to validate multitarget potential .
- Contradiction Analysis : Apply multivariate regression to distinguish biological outcomes driven by structural vs. assay-specific variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
